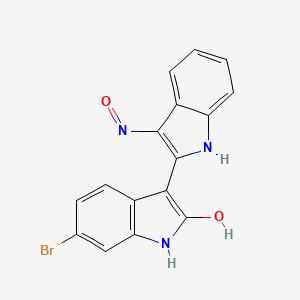

6-溴吲哚红-3'-肟

描述

“生物活性化合物”是指一类天然存在的必需和非必需化合物,它们能够积极影响人类健康。这些化合物通常以微量存在于各种天然来源中,例如植物、动物和微生物。 它们表现出广泛的生物活性,并因其潜在的健康益处以及在各个领域的应用而被广泛研究 .

科学研究应用

生物活性化合物在包括化学、生物学、医学和工业在内的各个领域都有着广泛的科学研究应用。 在化学领域,这些化合物因其独特的化学性质以及作为合成新分子的构建块的潜力而受到研究 . 在生物学领域,人们研究它们在细胞过程中的作用以及作为治疗剂的潜力 .

在医学领域,人们探索生物活性化合物治疗包括癌症、心血管疾病和神经退行性疾病在内的各种疾病的潜力 . 它们也用于开发新药和治疗剂。 在食品工业中,生物活性化合物被添加到功能性食品和膳食补充剂中,以促进健康和预防疾病 .

作用机制

生物活性化合物的作用机制涉及它们与体内特定分子靶点和途径的相互作用。 这些化合物可以通过与受体、酶和其他蛋白质结合来调节各种生物过程 . 例如,一些生物活性化合物通过清除自由基和减少氧化应激而作为抗氧化剂发挥作用 . 其他化合物可能抑制参与疾病进展的特定酶或信号通路 .

生化分析

Biochemical Properties

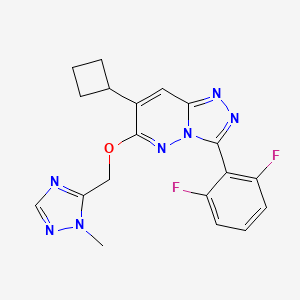

6BIO interacts with Gsk-3β, a pleiotropic kinase . It acts as a potent inhibitor of this enzyme, thereby modulating the release of inflammatory cytokines and lipid mediators from isolated human monocytes . This interaction is crucial in the biochemical reactions involving 6BIO .

Cellular Effects

6BIO has significant effects on various types of cells and cellular processes. It reduces the oxidative load, confers protection against oxidative stress-mediated DNA damage, and promotes the activation of antioxidant and proteostatic modules . Furthermore, it suppresses cellular senescence-related accumulation of biomolecular damage .

Molecular Mechanism

The molecular mechanism of 6BIO involves its binding to Gsk-3β, inhibiting its activity . This inhibition activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Prolonged treatment of cells with 6BIO, although it decreases the rate of cell cycling, significantly suppresses cellular senescence-related accumulation of biomolecular damage . This suggests that 6BIO has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 6BIO vary with different dosages in animal models . It reduces oxidative stress, improves lipid metabolism, enhances autophagy, and significantly retards liver aging via modulating the GSK-3β pathway and mTOR pathway .

Metabolic Pathways

6BIO is involved in the GSK-3β pathway and mTOR pathway . It modulates these metabolic pathways, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

6BIO is a hydrophobic indirubin derivative . To overcome its poor water solubility, instability, and cytotoxicity, it is encapsulated into poly (d, l- lactide-co-glycolide) (PLGA)-based nanoparticles for efficient drug delivery .

准备方法

合成路线和反应条件: 生物活性化合物的制备可以通过多种合成路线实现,包括经典方法和非传统方法。 经典方法包括索氏提取、浸渍、浸泡、渗滤、消化、煎煮、蒸汽和水蒸气蒸馏等技术 . 这些方法通常需要更高的有机溶剂消耗量、更高的成本和更长的加工时间。

这些包括超声辅助提取、酶辅助提取、微波辅助提取、脉冲电场辅助提取、加压液体提取和超临界流体提取 . 这些方法更加环保,减少了能源和溶剂消耗,并提供了更高的提取效率。

工业生产方法: 生物活性化合物的工业生产通常涉及从天然来源中进行大规模提取。 诸如深共熔溶剂提取等技术因其环保特性和高提取效率而越来越受欢迎 . 这些溶剂由两种或多种无毒成分通过氢键形成,为传统有机溶剂提供了一种替代方案。

化学反应分析

反应类型: 生物活性化合物会经历各种化学反应,包括氧化、还原、取代和催化反应。 这些反应对于修饰化合物化学结构和增强其生物活性至关重要 .

常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂、催化剂和溶剂。 例如,铃木交叉偶联反应、氧化性C-C偶联、傅克反应和Heck反应通常用于合成生物活性化合物 . 试剂和条件的选择取决于所需的化学转化以及正在合成的特定生物活性化合物。

主要产物: 这些反应形成的主要产物取决于特定的生物活性化合物和反应条件。 例如,铃木反应通常生成联芳基化合物,而傅克反应生成烷基化或酰基化芳香化合物 .

相似化合物的比较

生物活性化合物可以根据其化学结构、生物活性以及作用机制与其他类似化合物进行比较。 例如,具有相似结构的化合物可能具有相似的作用机制和生物效应 . 每种生物活性化合物都具有独特的特性,使其与其他化合物区分开来。

类似化合物: 一些类似化合物的例子包括:

- 萜类和萜类化合物

- 酚类化合物

- 生物碱

- 黄酮类化合物

- 甾醇类

这些化合物具有共同的结构特征和生物活性,但在具体的化学性质和作用机制方面有所不同。

属性

IUPAC Name |

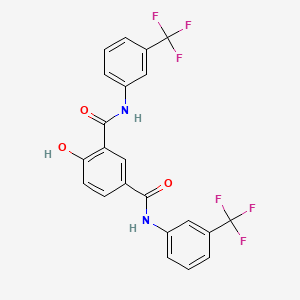

6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQUSDSPQYQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648023 | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-62-9 | |

| Record name | 6-Bromoindirubin-3'-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromoindirubin-3'-oxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Bromoindirubin-3'-oxime (6BIO) primarily acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) [, , , , , , , , , , , ]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway [, , , , , , , , , , , ]. The activated Wnt pathway then influences various cellular processes, including cell proliferation, differentiation, and survival, depending on the cell type and context.

ANone: The provided abstracts primarily focus on 6BIO's biological activity and do not delve into its material compatibility and stability under various conditions. More research would be needed to answer this question thoroughly.

ANone: The provided research focuses on 6BIO's role as a GSK-3β inhibitor and its impact on cellular signaling pathways. No catalytic properties or applications beyond its biological activity are discussed.

A: One study highlighted the shift in biological activity when the bromine substitution in 6BIO is moved from the 6- to the 7-position []. This change converts the GSK-3α/β-selective inhibitor 6BIO into a potent inhibitor of Aurora B and C kinases. Further research focusing on SAR would be beneficial to optimize its therapeutic potential.

ANone: The provided research abstracts focus primarily on the biological activity of 6BIO and do not provide information regarding SHE regulations, compliance, risk minimization, or responsible practices. Further investigation is needed to understand these aspects.

ANone: Numerous studies demonstrate the efficacy of 6BIO in various in vitro and in vivo models:

- 6BIO inhibits lipid accumulation and adipocyte differentiation in 3T3-L1 cells [].

- It promotes the proliferation of mouse male germline stem cells [].

- It enhances osteogenic differentiation of canine BMSCs [] and periodontal ligament stem cells [].

- 6BIO induces apoptosis of human melanoma cells [].

- It accelerates fracture healing in a mouse model [].

- It promotes bone regeneration in a mouse periodontitis model [].

- 6BIO reduces tumor growth in a mouse xenograft model of melanoma [].

- It ameliorates inflammation in a rat model of intracerebral hemorrhage [].

- It improves functional recovery in a mouse model of intracerebral hemorrhagic stroke [].

A: Yes, one study explored a micellar delivery system for targeted delivery of 6BIO to fracture sites [], demonstrating the development of specific drug delivery strategies for this compound.

ANone: The provided research abstracts do not mention any specific biomarkers or diagnostic tools associated with 6BIO treatment. This area remains open for further investigation.

ANone: While the provided abstracts do not offer a comprehensive historical overview, the research highlights 6BIO's evolution from a GSK-3β inhibitor to a potential therapeutic agent for various conditions, including cancer, bone disease, and neurological disorders. The development of 6BIO derivatives as colistin adjuvants marks another milestone in expanding its therapeutic potential.

ANone: The research on 6BIO showcases significant cross-disciplinary collaboration:

- Chemistry and Biology: The modification of 6BIO's structure to alter its target specificity highlights the synergy between chemistry and biology [].

- Pharmaceutics and Pharmacology: The development of a micellar delivery system for 6BIO demonstrates the integration of pharmaceutical sciences with pharmacological research to enhance its therapeutic efficacy [].

- Materials Science and Biomedicine: Studies investigating 6BIO's impact on bone regeneration emphasize the intersection of materials science, biomedicine, and stem cell therapy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

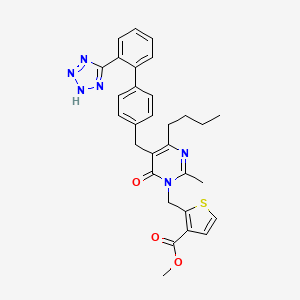

![sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate](/img/structure/B1676612.png)

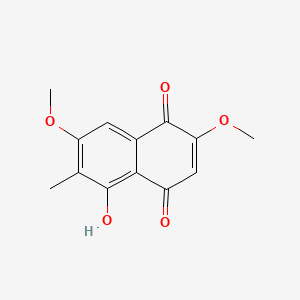

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

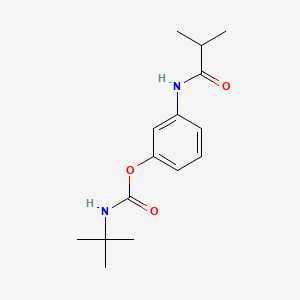

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B1676616.png)

![19-Cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid](/img/structure/B1676617.png)